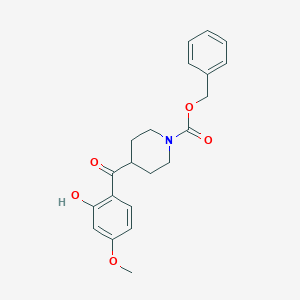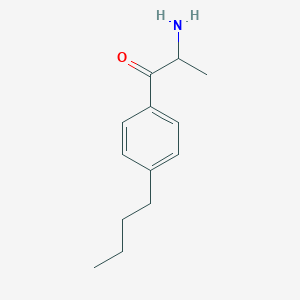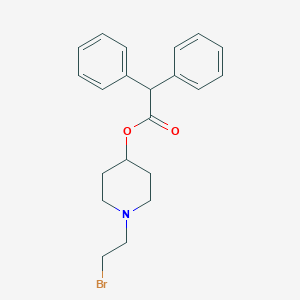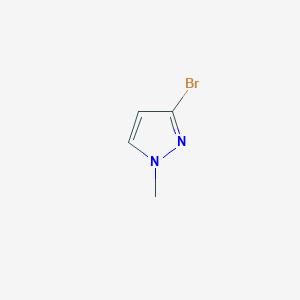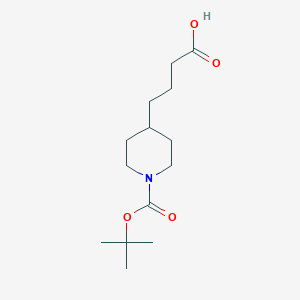
Ácido 4-(1-(terc-butoxicarbonil)piperidin-4-il)butanoico
Descripción general
Descripción
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid (TBPCB) is an organic compound that has been widely studied in the scientific community due to its wide range of applications. TBPCB is a carboxylic acid with a piperidine ring connected to a butanoic acid group. It has a molecular weight of 186.2 g/mol and a melting point of 60-62°C.
Aplicaciones Científicas De Investigación
Síntesis Química
“Ácido 4-(1-(terc-butoxicarbonil)piperidin-4-il)butanoico” es un compuesto químico con el Número CAS: 142247-38-9 . Se usa a menudo en la síntesis de otras moléculas complejas debido a su estructura única. El grupo terc-butoxicarbonil (Boc) es un grupo protector común utilizado en la síntesis orgánica.
Desarrollo de fármacos
Este compuesto se puede utilizar en el desarrollo de nuevos fármacos. El anillo de piperidina es una característica común en muchos productos farmacéuticos, y el grupo Boc se puede utilizar para proteger los grupos amino durante la síntesis, y luego eliminarse en los pasos finales .
Desarrollo de PROTAC
Un compuesto similar, ((1-(terc-butoxicarbonil)piperidin-4-il)metil)prolina, se ha utilizado como un enlace rígido en el desarrollo de PROTAC (Proteolysis Targeting Chimera) para la degradación de proteínas dirigidas . Si bien no es el mismo compuesto, sugiere que “this compound” podría tener aplicaciones similares.
Conjuntos químicos
Como se mencionó anteriormente, ((1-(terc-butoxicarbonil)piperidin-4-il)metil)prolina se ha utilizado en el desarrollo de conjugados químicos . Esto sugiere que “this compound” también podría utilizarse para este fin.
Investigación y educación
Este compuesto se puede utilizar en investigación y educación, particularmente en la enseñanza de los principios de la síntesis orgánica. Su síntesis y reacciones se pueden utilizar para demostrar varios conceptos, como estrategias de grupos protectores y reacciones de sustitución nucleofílica .
Mecanismo De Acción
Target of Action
It is known to be used as a semi-flexible linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound, being a semi-flexible linker, plays a crucial role in the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein . The rigidity of the linker can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within the cell. By recruiting an E3 ligase to a specific target protein, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The compound’s role as a linker in protacs suggests that its pharmacokinetic properties would significantly influence the bioavailability and efficacy of the protac .
Result of Action
The result of the action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, when incorporated into a PROTAC, is the specific degradation of the target protein. This can lead to various molecular and cellular effects, depending on the function of the target protein .
Action Environment
The action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, as part of a PROTAC, can be influenced by various environmental factors. These could include the presence of the target protein and E3 ligase, the cellular environment, and the presence of other competing molecules
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-7-11(8-10-15)5-4-6-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFRZYWOCMCWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439344 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142247-38-9 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142247-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Carboxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
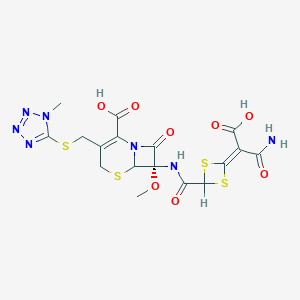
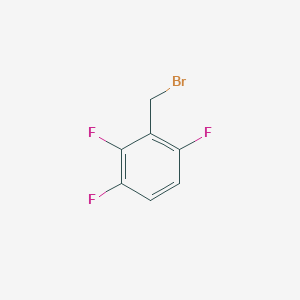
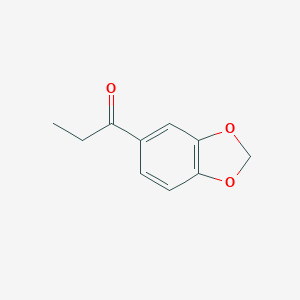
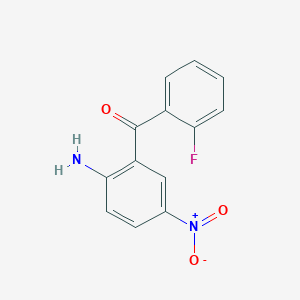
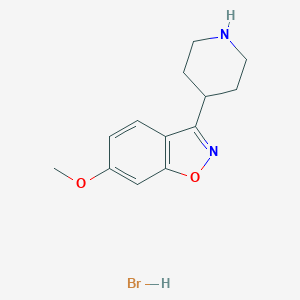
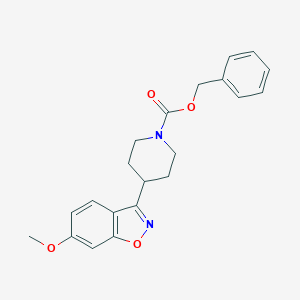
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
